molecular formula C12H6O2 B12835218 2-Propyn-1-one, 1,1'-(1,2-phenylene)bis- CAS No. 54160-73-5

2-Propyn-1-one, 1,1'-(1,2-phenylene)bis-

Cat. No.: B12835218
CAS No.: 54160-73-5
M. Wt: 182.17 g/mol
InChI Key: QIBLQPVRHLYJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) is an organic compound with the molecular formula C12H6O2 It is characterized by the presence of two propynone groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) typically involves the reaction of 1,2-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The position of the propynone groups can affect the compound’s electronic properties and interactions with other molecules .

Properties

CAS No.

54160-73-5

Molecular Formula

C12H6O2

Molecular Weight

182.17 g/mol

IUPAC Name

1-(2-prop-2-ynoylphenyl)prop-2-yn-1-one

InChI

InChI=1S/C12H6O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h1-2,5-8H

InChI Key

QIBLQPVRHLYJBA-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CC=CC=C1C(=O)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.